molecular formula C12H12BrN3 B12601006 N-benzyl-5-bromo-N-methylpyrimidin-2-amine CAS No. 886365-91-9

N-benzyl-5-bromo-N-methylpyrimidin-2-amine

Cat. No.: B12601006
CAS No.: 886365-91-9
M. Wt: 278.15 g/mol
InChI Key: KROGEOSVZQHOGW-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C13H13BrN2 It is known for its unique structure, which includes a bromine atom attached to a pyrimidine ring, along with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-N-methylpyrimidin-2-amine typically involves the bromination of a pyrimidine derivative followed by the introduction of benzyl and methyl groups. One common method involves the reaction of 5-bromo-2-chloropyrimidine with benzylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-benzyl-5-bromo-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-5-bromo-N-methylpyrimidin-2-amine can be compared with other similar compounds such as:

    5-Bromo-2-(dimethylamino)pyrimidine: This compound has a similar pyrimidine structure but with dimethylamino groups instead of benzyl and methyl groups.

    5-Bromo-N-methylpyrimidin-2-amine: This compound lacks the benzyl group, making it less complex.

    N-Benzyl-5-bromopicolinamide: This compound has a similar benzyl and bromine substitution but on a picolinamide structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

886365-91-9

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

N-benzyl-5-bromo-N-methylpyrimidin-2-amine

InChI

InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)12-14-7-11(13)8-15-12/h2-8H,9H2,1H3

InChI Key

KROGEOSVZQHOGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=N2)Br

Origin of Product

United States

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